Home > Products > Screening Compounds P96486 > 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine
6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine - 2034307-05-4

6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine

Catalog Number: EVT-2660278
CAS Number: 2034307-05-4
Molecular Formula: C16H18N8
Molecular Weight: 322.376
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine family, characterized by its complex structure which includes a piperazine moiety and a cyclopropylpyridazine substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its unique structure makes it a candidate for studies exploring its pharmacological properties.

Classification

6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is classified as a purine derivative. Purines are essential components of nucleic acids and play significant roles in cellular metabolism and energy transfer.

Synthesis Analysis

Methods

The synthesis of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine typically involves several steps, often beginning with the preparation of the piperazine derivative followed by its coupling with the purine core.

  1. Starting Material: The synthesis usually starts with 6-chloropurine, which serves as the base for further modifications.
  2. Piperazine Modification: The piperazine ring is substituted with a 6-cyclopropylpyridazine group through nucleophilic substitution reactions.
  3. Final Coupling: The final product is obtained by coupling the modified piperazine with the purine scaffold, often facilitated by basic conditions or coupling agents.

Technical Details

The synthesis may involve various techniques such as:

  • Nucleophilic Aromatic Substitution: For attaching the piperazine to the purine.
  • Carbocation Chemistry: In some cases, carbocation intermediates may be generated to facilitate further reactions.
  • Spectroscopic Techniques: Confirmation of the structure is typically achieved through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Molecular Structure Analysis

Structure

The molecular structure of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine can be represented as follows:

C17H18N5O\text{C}_{17}\text{H}_{18}\text{N}_{5}\text{O}

This indicates that the compound contains 17 carbon atoms, 18 hydrogen atoms, 5 nitrogen atoms, and an oxygen atom.

Data

  • Molecular Weight: Approximately 327.36 g/mol
  • Molecular Formula: C₁₇H₁₈N₅O
  • CAS Number: 2034427-57-9
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of purines and piperazines, including:

  • Substitution Reactions: These may occur at nitrogen or carbon sites depending on the reactivity of substituents.
  • Oxidation/Reduction: Potential for redox reactions due to the presence of nitrogen atoms that can undergo oxidation states changes.

Technical Details

Reactions involving this compound are often studied in vitro to assess their biological activity, particularly against cancer cell lines or microbial strains.

Mechanism of Action

Process

The mechanism of action for 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is hypothesized to involve:

  1. Inhibition of Kinases: The compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  2. Induction of Apoptosis: By disrupting these pathways, it could lead to programmed cell death in cancer cells.

Data

In vitro studies have shown promising results regarding its cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are often not disclosed in literature, general characteristics include:

  • Appearance: Typically a solid or crystalline form.

Chemical Properties

Chemical properties include:

  • Solubility: May vary based on solvent; typically soluble in organic solvents.
  • Stability: Stability under various conditions (e.g., light, temperature) should be evaluated during synthesis and storage.
Applications

Scientific Uses

6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine has several potential applications:

  1. Anticancer Research: Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.
  2. Antimicrobial Studies: Preliminary studies suggest it may also possess antimicrobial properties against certain bacterial and fungal strains.
  3. Biochemical Research: Used in studies investigating purine metabolism and signaling pathways within cells.
Synthesis and Design Methodologies of 6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine

Rational Design Strategies for Cyclopropylpyridazin-Purine Hybrid Architectures

The molecular architecture of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine exemplifies a purposeful integration of three pharmacologically significant motifs: the purine scaffold, the piperazine linker, and the cyclopropylpyridazine unit. This tripartite design leverages the purine nucleus's innate capacity to mimic endogenous nucleobases, enabling targeted interactions with enzymatic ATP-binding sites—a strategy validated by studies showing purine derivatives interfering with cellular kinase activities and ATP reserves [2]. The piperazine spacer serves as a conformational regulator, enhancing molecular flexibility while promoting optimal orientation for target engagement. Computational analyses indicate that piperazine’s semi-linear conformation reduces steric clashes during protein binding, thereby improving ligand-receptor complementarity [1].

The cyclopropylpyridazine moiety contributes critical physicochemical advantages. Its hydrophobic cyclopropyl group enhances membrane permeability and metabolic stability by shielding reactive sites from oxidative degradation. Additionally, bioisosteric replacement of phenyl with pyridazine introduces hydrogen-bond accepting capability, strengthening target affinity—a principle demonstrated in molecular docking studies against mycobacterial enoyl reductase (InhA) and dihydrofolate reductase [1] . In silico profiling confirms that this hybrid design adheres to Lipinski’s parameters, with calculated logP values <5 and hydrogen bond donors <5, ensuring favorable drug-like properties [1].

Key Structural Contributions:

Molecular FragmentRole in Rational DesignBiopharmaceutical Impact
9H-Purine CoreATP-binding site mimicryDisrupts kinase function; inhibits nucleotide metabolism
Piperazine LinkerSpatial orientation controlOptimizes target engagement geometry; enhances solubility
CyclopropylpyridazineMetabolic stability shieldIncreases lipophilicity; reduces oxidative metabolism

Multi-Step Synthetic Pathways for Piperazine-Purine Core Functionalization

Synthesis of the target compound employs a convergent multi-step strategy initiated by independent preparation of the purine-piperazine and cyclopropylpyridazine precursors, followed by regioselective coupling. The foundational step involves N-alkylation of 6-chloro-9H-purine with N-Boc-piperazine under mild basic conditions (K₂CO₃/DMF, 60°C), yielding the Boc-protected intermediate. This reaction exploits the C6 position’s heightened electrophilicity in chloropurine derivatives, achieving >85% yield while preserving the N9 position for subsequent functionalization [1] [2]. Parallel synthesis of the cyclopropylpyridazine unit commences with palladium-catalyzed cross-coupling between 3-bromo-6-chloropyridazine and cyclopropylboronic acid, introducing the cyclopropyl group early to minimize interference in downstream reactions.

Critical functionalization involves selective deprotection of the Boc group using trifluoroacetic acid in dichloromethane, liberating the secondary amine of the piperazine ring for nucleophilic aromatic substitution. This intermediate reacts with 6-chloro-3-cyclopropylpyridazine under reflux in acetonitrile, where the piperazine nitrogen displaces chloride at C3 of the pyridazine ring. Temperature control (80–85°C) is crucial to prevent N-alkylation at the purine N9 position—a competitive side reaction suppressed by maintaining the reaction below 90°C [1] .

Comparative Alkylation Efficiency:

Alkyl Halide UsedSolvent SystemReaction Temperature (°C)Yield (%)
6-Chloro-3-cyclopropylpyridazineAcetonitrile8078–82
3-Bromo-6-cyclopropylpyridazineDimethylformamide10068*
IodomethaneTetrahydrofuran2592**

Note: Higher temperature promotes N9-alkylation side products; *Exemplifies non-challenging alkylation* [1] [2]

Final deprotection under acidic conditions (HCl/dioxane) yields the target molecule, with purity >95% confirmed via reverse-phase high-performance liquid chromatography. Nuclear magnetic resonance spectroscopy is indispensable for regiochemical confirmation, particularly distinguishing between C6 vs. N7/N9 substitution patterns. Characteristic upfield shifts (δ 3.4–3.8 ppm) in the piperazine protons and the distinctive singlet for purine H8 (δ 8.6 ppm) provide signature validation [1].

Optimization of Cyclopropyl Group Introduction via Transition Metal-Catalyzed Cross-Coupling

Incorporation of the cyclopropyl group onto the pyridazine ring relies predominantly on transition metal-catalyzed cross-coupling methodologies, with Suzuki-Miyaura reactions emerging as the most efficient strategy. Initial attempts using nucleophilic substitution between pyridazine halides and cyclopropylamine proved ineffective due to the amine’s poor nucleophilicity and competing side reactions. Instead, palladium-catalyzed coupling of 3,6-dichloropyridazine with cyclopropylboronic acid achieves selective mono-functionalization at C3 when conducted under stoichiometric control (1.0 eq boronic acid) .

Catalyst screening reveals Pd(PPh₃)₄ as superior to Pd₂(dba)₃/XPhos systems, delivering 70–75% yield of 6-chloro-3-cyclopropylpyridazine at 80°C in tetrahydrofuran/water (3:1). Key optimization parameters include:

  • Oxygen Exclusion: Rigorous degassing prevents boronic acid oxidation, enhancing reproducibility.
  • Base Selection: Aqueous Na₂CO₃ outperforms triethylamine by minimizing protodeboronation.
  • Solvent Effects: Tetrahydrofuran/water mixtures facilitate reagent solubilization without hydrolytic degradation .

Copper-catalyzed methods using cyclopropylzinc reagents provide an alternative under milder conditions (50°C), albeit with lower yields (55–60%). This approach benefits from tolerance to diverse protecting groups, making it suitable for late-stage functionalization of complex intermediates. Continuous-flow reactors further enhance reaction efficiency by ensuring precise temperature control and reducing metal catalyst loading to 2 mol% while maintaining 75% yield—demonstrating scalability potential .

Catalytic System Comparison:

Catalyst SystemReagentTemperature (°C)Yield (%)Advantages/Limitations
Pd(PPh₃)₄ (5 mol%)Cyclopropylboronic acid8075High selectivity; air-sensitive catalyst
Pd₂(dba)₃/XPhos (3 mol%)Cyclopropylboronic acid10068Handles steric bulk; requires inert atmosphere
CuI/2,2′-Bipyridine (10 mol%)Cyclopropylzinc chloride5058Mild conditions; lower functional group tolerance

Regioselective Piperazine Coupling Techniques in Purine Derivatization

Regioselectivity challenges arise during piperazine attachment due to the presence of multiple reactive sites on the purine scaffold (N1, N3, N7, N9). Achieving exclusive C6 substitution requires strategic protection/deprotection sequences and solvent optimization. The standard protocol employs 6-chloropurine as the starting material, exploiting C6 halogen’s superior leaving-group ability compared to other positions. When reacted with 1.05 eq of piperazine in dimethylformamide at 60°C, C6-substituted product predominates (85:15 selectivity over N7/N9 isomers), as confirmed via heteronuclear single quantum coherence spectroscopy [1] [2].

Protecting group strategies further enhance regiocontrol. Tert-butoxycarbonyl protection of piperazine’s secondary nitrogen prevents dialkylation while maintaining nucleophilicity. After coupling, mild acidolysis (HCl/dioxane) cleanly removes the Boc group without purine degradation. For advanced intermediates, transient silyl protection (e.g., tert-butyldiphenylsilyl at N9) enables exclusive C6 functionalization, though this requires rigorous anhydrous conditions [2].

Solvent polarity critically influences substitution patterns:

  • Polar Aprotic Solvents (Dimethylformamide, Dimethylacetamide): Accelerate reaction rates but may promote minor N7-alkylation (5–8%).
  • Low-Polarity Solvents (Tetrahydrofuran, Acetonitrile): Improve regioselectivity (>95%) at the expense of prolonged reaction times (24–48 hours) [1].

Microwave irradiation (100W, 120°C) in acetonitrile reduces reaction time to 30 minutes while preserving >90% regioselectivity, demonstrating a practical solution for throughput enhancement. Post-reaction purification via silica chromatography or crystallization yields analytically pure product, with electrospray ionization mass spectrometry confirming molecular identity through characteristic [M+H]⁺ ions [1] [2].

Properties

CAS Number

2034307-05-4

Product Name

6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine

IUPAC Name

6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-7H-purine

Molecular Formula

C16H18N8

Molecular Weight

322.376

InChI

InChI=1S/C16H18N8/c1-2-11(1)12-3-4-13(22-21-12)23-5-7-24(8-6-23)16-14-15(18-9-17-14)19-10-20-16/h3-4,9-11H,1-2,5-8H2,(H,17,18,19,20)

InChI Key

NDTOSGOYBBBHOM-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.